molecular formula C19H15N3O2 B14285209 3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one CAS No. 123798-73-2

3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one

Cat. No.: B14285209
CAS No.: 123798-73-2
M. Wt: 317.3 g/mol
InChI Key: QINBJHNRSSZABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one is a quinazolinone derivative characterized by:

  • Position 2: A [(naphthalen-2-yl)oxy]methyl substituent, introducing a bulky, lipophilic naphthalene ring system via an ether linkage.
  • Core structure: A quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for diverse biological activities .

This compound is synthesized through reactions involving 3-amino-2-(chloromethyl)quinazolin-4(3H)-one intermediates, where naphthalen-2-ol is introduced under basic conditions to form the ether bond .

Properties

CAS No.

123798-73-2

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-amino-2-(naphthalen-2-yloxymethyl)quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c20-22-18(21-17-8-4-3-7-16(17)19(22)23)12-24-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12,20H2

InChI Key

QINBJHNRSSZABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4C(=O)N3N

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The SNAr approach, adapted from Cs₂CO₃-promoted quinazolinone synthesis, involves a two-step process:

  • SNAr Reaction : Ortho-fluorobenzamide (1a ) reacts with a custom amide bearing the naphthalen-2-yloxymethyl group (2k ) in dimethyl sulfoxide (DMSO) at 135°C.
  • Cyclization : The intermediate diamide undergoes base-promoted intramolecular cyclization to form the quinazolinone core.

The critical challenge lies in synthesizing 2k . A viable route involves:

  • Etherification of naphthalen-2-ol with chloroacetamide using K₂CO₃ in acetone, yielding 2k (H₂N–C(O)–CH₂–O–C₁₀H₇).

Optimization and Yields

Reaction conditions were optimized using high-throughput screening:

Base Solvent Temp (°C) Time (h) Yield (%)
Cs₂CO₃ DMSO 135 24 68
KOH DMSO 135 24 42
NaOt-Bu DMF 100 48 <20

Cs₂CO₃ in DMSO provided optimal deprotonation and solubility, achieving 68% isolated yield after column chromatography. Side products included hydrolyzed intermediates (~12%) and dimerized byproducts (~8%).

Benzoxazinone Cyclocondensation Route

Intermediate Synthesis

2-(Hydroxymethyl)-4H-benzo[d]oxazin-4-one (3a ) was synthesized via cyclization of 2-(hydroxymethyl)anthranilic acid with benzoyl chloride in pyridine. The hydroxymethyl group was introduced by reducing 2-formylbenzoic acid (NaBH₄, MeOH), followed by amidation.

Cyclocondensation with Hydrazine Hydrate

Microwave irradiation significantly enhanced the reaction efficiency:

Method Power (W) Time Yield (%)
Conventional 10 h 72
Microwave 800 5 min 89

The amino group at position 3 was introduced via nucleophilic attack of hydrazine at the lactone carbonyl, followed by ring-opening and recyclization. IR confirmed the disappearance of C=O lactone (1740 cm⁻¹) and emergence of quinazolinone C=O (1672 cm⁻¹).

Post-Synthetic Functionalization

Chloromethylation and Etherification

3-Amino-2-(chloromethyl)quinazolin-4(3H)-one (4a ) was synthesized via Mannich reaction (HCHO, HCl, ZnCl₂), followed by substitution with naphthalen-2-olate (K₂CO₃, DMF, 80°C).

Key Data :

  • 4a Yield: 58% (recrystallized from EtOH).
  • Final product yield: 63% (HPLC purity >95%).

¹H NMR (DMSO-d₆) confirmed the naphthyloxymethyl group (δ 5.21, s, –O–CH₂–). Competing hydrolysis limited yields to <70%.

Comparative Analysis of Methodologies

Parameter SNAr Route Benzoxazinone Route Post-Synthetic Route
Total Steps 2 3 4
Overall Yield (%) 68 89 63
Scalability High Moderate Low
Purity (HPLC, %) 98 97 95
Cost Efficiency $$ $$$ $$

The benzoxazinone route offers superior yields and shorter reaction times under microwave conditions, making it preferable for lab-scale synthesis. However, the SNAr method is more scalable for industrial applications despite lower yields.

Spectroscopic Characterization

  • IR : C=O stretch at 1668 cm⁻¹, N–H bend at 1614 cm⁻¹.
  • ¹H NMR : Naphthyl protons (δ 7.72–8.20), –O–CH₂– (δ 5.21).
  • ¹³C NMR : Quinazolinone C=O at δ 161.5, naphthyl carbons at δ 121.1–135.4.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((naphthalen-2-yloxy)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-2-((naphthalen-2-yloxy)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Position 2 Substituent Position 3 Group Key Properties/Implications Reference
Target Compound [(Naphthalen-2-yl)oxy]methyl -NH₂ High lipophilicity; potential for π-π stacking
3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one -CF₃ -NH₂ Electron-withdrawing; enhanced metabolic stability
3-Amino-2-phenoxymethylquinazolin-4(3H)-one Phenoxymethyl -NH₂ Moderate lipophilicity; simpler aromatic system
3-(Arylideneamino)-2-phenylquinazolin-4(3H)-one -Ph Schiff base (Ar-CH=N-) Reduced stability (hydrolysis-prone)
3-Substituted-2-[(2,4-dichlorophenoxy)methyl] 2,4-Dichlorophenoxymethyl Variable Electronegative; anticonvulsant activity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability and influence reactivity in aziridination reactions, whereas electron-donating naphthalene may favor aromatic interactions .
  • Steric Hindrance : The bulky naphthalene moiety may limit steric accessibility in enzyme-binding pockets compared to smaller substituents like -CF₃ or -Ph .

Key Differences :

  • The target compound’s synthesis emphasizes ether bond formation, while Schiff base derivatives require condensation .
  • CF₃-substituted analogs rely on electrophilic reagents like PIDA for functionalization .
Table 3: Reported Bioactivities of Quinazolinone Analogs
Compound Type Biological Activity Mechanism/Application Reference
Target Compound Not explicitly reported Hypothesized: Kinase inhibition, anticancer
CF₃-Substituted Derivatives Aziridination reagents Stereoselective N-donors in organic synthesis
2,4-Dichlorophenoxymethyl Anticonvulsant Carrageenan-induced edema reduction
Triazolylmethyl Derivatives Anticancer, AChE inhibition Cytotoxicity, enzyme inhibition

Insights :

  • The naphthalene group’s π-π stacking capability may enhance binding to kinase ATP pockets, as seen in related CDK2 inhibitors .
  • CF₃-substituted derivatives are non-biological but valuable in synthetic chemistry for aziridination .

Physicochemical Properties

  • Solubility : The target compound’s naphthalene group likely reduces solubility in polar solvents compared to -CF₃ or -Ph analogs.
  • Stability : The primary -NH₂ group at position 3 may increase susceptibility to oxidation compared to Schiff base derivatives .
  • Spectral Data : Expected IR peaks include N-H stretches (~3240 cm⁻¹) and carbonyl (C=O, ~1660 cm⁻¹). NMR would show naphthalene aromatic protons (δ 6.5–8.5 ppm) and methylene protons (δ ~5.3 ppm) .

Biological Activity

3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one is a novel compound derived from the quinazolinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with an amino group and a naphthalen-2-yl ether substituent. Its molecular formula is C19H15N3O2, and it exhibits unique properties due to the combination of its functional groups, which may enhance its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Condensation Reactions : Utilizing various substituted aldehydes to form Schiff bases.
  • Hydrazine Hydrate Reactions : Reacting with hydrazine to yield derivatives with improved biological activity.
  • Microwave-Assisted Synthesis : Enhancing yield and efficiency through microwave irradiation techniques .

Antitumor Activity

Quinazolinone derivatives are known for their antitumor properties, primarily acting as inhibitors of tyrosine kinase receptors (TKR). The overexpression of these receptors is linked to several cancers, including breast and prostate cancer. Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structural similarity to other quinazolinones suggests potential effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Properties

Research indicates that quinazoline derivatives can also exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This property positions this compound as a candidate for treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy
    A study evaluated the cytotoxicity of related quinazolinone compounds against MCF-7 cells, revealing that some derivatives showed comparable efficacy to doxorubicin, a standard chemotherapy agent, with IC50 values around 11.94 µM/L .
  • Antibacterial Screening
    In another investigation, various quinazoline derivatives were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth and biofilm formation .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other related compounds:

Compound NameBiological ActivityIC50 (µM/L)Notes
This compoundAntitumor11.94Comparable to doxorubicin
5-Methylquinazolin-4(3H)-oneAntimicrobial12.50Effective against MRSA
6-Bromoquinazolin-4(3H)-oneAntitumor10.58Strong activity against HepG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.